Product packaging for Methyl 2-propoxybenzoate(Cat. No.:CAS No. 18167-33-4)

Methyl 2-propoxybenzoate

Cat. No.: B102055
CAS No.: 18167-33-4
M. Wt: 194.23 g/mol
InChI Key: CIFXXSVGKCRQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Benzoate (B1203000) Esters in Modern Organic Synthesis

Benzoate esters are a significant class of organic compounds that are widely utilized in modern organic synthesis. chemicalbook.com They are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom connected to an alkyl or aryl group. This structure makes them derivatives of benzoic acid. chemicalbook.comwikipedia.org

The synthesis of benzoate esters is a fundamental reaction in organic chemistry, often achieved through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comuomustansiriyah.edu.iq This process is reversible, and various techniques are employed to drive the reaction towards the formation of the ester. chemicalbook.com Other methods include the reaction of acid chlorides or acid anhydrides with alcohols. libretexts.org The versatility of their synthesis allows for the creation of a wide array of benzoate esters with diverse properties and applications.

In contemporary organic synthesis, benzoate esters serve as crucial intermediates for the production of a multitude of more complex molecules. dergipark.org.tr Their applications are extensive, ranging from their use in the pharmaceutical and cosmetic industries to their role as solvents and flavoring agents. chemicalbook.comchemicalbook.com For instance, certain benzoate esters are key components in the synthesis of pharmaceuticals, while others are valued for their aromatic properties in perfumes and food products. chemicalbook.commdpi.com The ester functional group can also be a target for various chemical transformations, allowing for the introduction of new functional groups and the construction of intricate molecular architectures. libretexts.org

Historical Trajectories in Alkyl Benzoate Research

The study of alkyl benzoates has a long history, intertwined with the development of organic chemistry. Early research into these compounds was often driven by the desire to understand the fundamental principles of esterification and to explore the properties of these aromatic esters. The Fischer esterification, a cornerstone of their synthesis, was developed in the late 19th century, providing a systematic way to produce these compounds.

Historically, the synthesis of alkyl benzoates, such as benzyl (B1604629) benzoate, has been approached through various methods, including the reaction of benzyl chloride with sodium benzoate or the action of alkoxides on benzaldehyde. orgsyn.org However, these early methods were often plagued by inconsistent yields and impurities. orgsyn.org Over time, significant research has been dedicated to optimizing reaction conditions and developing more efficient and reliable synthetic routes. chemicalbook.comchemicalbook.com

In the early 20th century, benzoic acid and its esters were investigated for their antiseptic properties. wikipedia.org This line of inquiry paved the way for their eventual use in various applications, including as preservatives. As analytical techniques advanced, so did the understanding of the physical and chemical properties of alkyl benzoates, leading to their broader application in various industries. More recent historical developments have focused on creating more environmentally friendly and efficient catalytic systems for their synthesis, including the use of solid acids and microwave-assisted techniques. mdpi.comijsdr.org

Molecular Architecture and Functional Group Analysis of Methyl 2-propoxybenzoate

This compound is a disubstituted benzoic acid derivative. nih.gov Its molecular structure consists of a central benzene ring to which two functional groups are attached at specific positions.

The key functional groups present in this compound are:

A methyl ester group (-COOCH₃): This group consists of a carbonyl group (C=O) bonded to a methoxy (B1213986) group (-OCH₃). The ester group is a significant feature, influencing the compound's reactivity and physical properties. biotechacademy.dk

A propoxy group (-OCH₂CH₂CH₃): This is an ether linkage where a propyl group is attached to the benzene ring via an oxygen atom. nih.gov

Interactive Data Table: Key Identifiers for this compound

IdentifierValue
IUPAC NameThis compound
CAS Number18167-33-4
Molecular FormulaC₁₁H₁₄O₃
InChI KeyUENVVTLOYMGCGU-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.com

Current Academic Research Trends and Significance in Substituted Benzoate Chemistry

Current research in the field of substituted benzoate chemistry is vibrant and multifaceted, with a strong emphasis on the development of novel synthetic methodologies and the exploration of new applications.

A significant trend is the design and synthesis of new substituted benzoate derivatives with specific biological activities. Researchers are actively investigating these compounds as potential therapeutic agents, including as inhibitors of enzymes implicated in various diseases. nih.govbohrium.comnih.gov For example, some substituted benzoates have been studied for their potential as anticancer agents and for their role in targeting specific biological pathways. bohrium.com

Another major area of focus is the development of more sustainable and efficient catalytic systems for the synthesis of substituted benzoates. This includes the use of solid acid catalysts, which can be easily recovered and reused, reducing environmental impact. mdpi.com There is also growing interest in biocatalysis, using enzymes to carry out esterification reactions under mild conditions. nih.gov

Furthermore, the unique photophysical and electronic properties of certain substituted benzoates are being explored for applications in materials science. This includes their potential use in the development of new polymers and functional materials. The ability to tune the properties of the benzoate core by introducing different substituents makes them attractive building blocks for creating materials with tailored characteristics. acs.org The study of the reactivity and efficiency of various substituted benzoates in chemical modifications, for instance of natural polymers like wood, is also an active area of investigation. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B102055 Methyl 2-propoxybenzoate CAS No. 18167-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFXXSVGKCRQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454640
Record name Methyl 2-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-33-4
Record name Methyl 2-propoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18167-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-propoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Methyl 2 Propoxybenzoate

Established Synthetic Pathways for Benzoate (B1203000) Ester Formation

Traditional methods for forming benzoate esters provide a solid foundation for the synthesis of methyl 2-propoxybenzoate. These pathways primarily involve the direct reaction of carboxylic acid precursors or the substitution of an acyl derivative.

The most direct and widely used method for preparing esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. chemistrysteps.comorganic-chemistry.orgathabascau.ca In the context of this compound, this would entail reacting 2-propoxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). mdpi.comgoogle.com

The mechanism of Fischer esterification is a reversible process involving nucleophilic acyl substitution. chemistrysteps.commasterorganicchemistry.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). organic-chemistry.orgmasterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the final ester product. masterorganicchemistry.comlibretexts.org

To drive the reaction towards the product side and achieve high yields, the equilibrium must be shifted. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol, or by removing the water as it is formed, for instance, through azeotropic distillation. chemistrysteps.comorganic-chemistry.org A similar strategy was employed in the synthesis of 2-propoxy-5-methylbenzoic acid, where the ethyl ester of p-cresotinic acid was first formed via an acid-catalyzed esterification with ethanol (B145695) before subsequent propylation and hydrolysis. nist.govnist.gov

Table 1: Key Steps in Fischer Esterification of 2-Propoxybenzoic Acid

StepDescriptionKey Intermediates
1. Protonation The carbonyl oxygen of 2-propoxybenzoic acid is protonated by the acid catalyst.Protonated carbonyl group
2. Nucleophilic Attack Methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon.Tetrahedral intermediate
3. Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups.Protonated hydroxyl group
4. Elimination A molecule of water, a good leaving group, is eliminated.Protonated ester
5. Deprotonation The protonated ester is deprotonated, regenerating the acid catalyst and forming this compound.Final ester product

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. masterorganicchemistry.com This strategy involves a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a leaving group. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this pathway offers alternatives to direct Fischer esterification, particularly when milder conditions are required.

One common approach is to first convert the 2-propoxybenzoic acid into a more reactive acyl derivative, such as an acyl chloride. This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-propoxybenzoyl chloride is highly electrophilic and reacts readily with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. pearson.com This method is generally faster and not reversible, often leading to higher yields than Fischer esterification. chemistrysteps.com

Another variation involves the reaction of an acid anhydride (B1165640). While less common for this specific synthesis, one could, in principle, use 2-propoxybenzoic anhydride and react it with methanol. In this case, the leaving group would be a molecule of 2-propoxybenzoic acid. masterorganicchemistry.com The reaction equilibrium generally favors the formation of the ester when the attacking nucleophile (methanol) is a stronger nucleophile than the leaving group is a weak base. masterorganicchemistry.com

Advanced and Emerging Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign processes. The synthesis of benzoate esters has benefited from such innovations, particularly in the areas of catalysis and multicomponent reactions.

The development of novel catalytic systems has significantly enhanced the efficiency of esterification reactions. These catalysts can be broadly categorized as homogeneous or heterogeneous and often rely on Lewis acids. organic-chemistry.org

Homogeneous Catalysis: While traditional mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. mdpi.com Organometallic complexes, such as zirconocene (B1252598) triflate, have shown catalytic activity for aromatic esterification under milder conditions. diva-portal.org For instance, zirconocene triflate was found to be the most effective among several metallocene complexes for the esterification of benzoic acid with benzyl (B1604629) alcohol. diva-portal.org

Heterogeneous Catalysis: Solid acid catalysts offer significant advantages, including ease of separation, reusability, and reduced environmental impact. mdpi.comscielo.br A variety of materials have been explored for benzoate ester synthesis:

Zirconium/Titanium Solid Acids: A Zr/Ti solid acid catalyst demonstrated high activity in the synthesis of various methyl benzoates from methanol and the corresponding benzoic acids. mdpi.comresearchgate.net

Alkaline Earth Layered Benzoates: Layered barium, calcium, and strontium benzoates have been used as reusable heterogeneous catalysts for the methyl esterification of benzoic acid, achieving conversions of 65-70%. scielo.br

Metal-Based Catalysts: High-temperature catalysts based on metals like tin, titanium, and zirconium, used as finely divided metals or their salts and oxides, are effective for esterification at temperatures above 180°C. google.com For example, tin(II) compounds are used for preparing specific benzoic esters. google.com

Table 2: Comparison of Catalytic Systems for Benzoate Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Mineral Acid H₂SO₄, p-TsOHLow cost, high activityCorrosive, difficult to separate
Homogeneous Organometallic Zirconocene triflateHigh activity under mild conditionsHigher cost, potential metal contamination
Heterogeneous Solid Acid Zr/Ti oxides, ZeolitesReusable, non-corrosive, easy separationCan have lower activity than homogeneous catalysts
Heterogeneous Layered Salts Barium, Calcium, Strontium benzoatesReusable, good conversion ratesActivity may be moderate

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. benthamdirect.comresearchgate.net While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to design a convergent synthesis.

Such a strategy could potentially involve the simultaneous combination of a salicylic (B10762653) acid derivative, a propylating agent, and a methylating agent in the presence of a suitable catalyst. MCRs often proceed through a domino sequence of reactions, where the product of one step becomes the substrate for the next in the same pot. nih.gov The development of new MCRs is an active area of research, and these reactions are increasingly used to synthesize libraries of structurally diverse compounds, including various heterocyclic esters. benthamdirect.comresearchgate.net The key advantage is the reduction of multiple synthetic steps, workups, and purifications into a single, efficient operation. rsc.org

Reaction Condition Optimization for Enhanced Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and reducing the formation of byproducts. For the synthesis of this compound, several parameters can be systematically adjusted. nih.gov

Temperature: Esterification reactions are typically heated to increase the reaction rate. scienceready.com.au However, excessively high temperatures can lead to side reactions or decomposition. The optimal temperature depends on the specific reactants and catalyst used. researchgate.net For instance, in the synthesis of methyl benzoates using a Zr/Ti catalyst, reactions were conducted at elevated temperatures. mdpi.com

Catalyst Loading: The concentration of the catalyst can significantly influence the reaction rate. researchgate.net While a higher catalyst concentration may speed up the reaction, it also increases cost and can complicate purification. Finding the minimum effective amount of catalyst is a key aspect of optimization.

Reactant Molar Ratio: As Fischer esterification is an equilibrium process, using an excess of one reactant (typically the alcohol) can shift the equilibrium to favor the product. chemistrysteps.com Studies on optimizing esterification have shown that the alcohol-to-acid ratio is a critical variable affecting conversion. researchgate.netresearchgate.net

Solvent: The choice of solvent can impact the reaction by affecting the solubility of reactants and the removal of water. In some cases, a solvent like toluene (B28343) is used to azeotropically remove water, thereby driving the reaction forward. mdpi.com Enzymatic synthesis of methyl benzoate has shown that the solvent composition (e.g., a hexane/toluene mixture) can significantly affect reaction kinetics. nih.gov

Reaction Time: Monitoring the reaction over time allows for the determination of the point at which equilibrium is reached or the reaction is complete. scielo.br Extending the reaction time unnecessarily can lead to the formation of degradation products. scielo.br

Table 3: Parameters for Optimization in this compound Synthesis

ParameterGeneral Effect on EsterificationExample from Literature
Temperature Increases reaction rate but can cause side reactions.Increasing temperature in esterification greatly improved reaction conversion. researchgate.net
Catalyst Concentration Higher concentration generally increases the rate.Catalyst concentration is a key variable considered for optimizing esterification. researchgate.net
Alcohol/Acid Ratio Excess alcohol shifts equilibrium towards the ester product.Using twice the amount of alcohol compared to acid was effective in increasing yield. diva-portal.org
Solvent Choice Affects solubility and can be used for water removal.Acetonitrile (B52724) provided the best balance between conversion and selectivity in an oxidative coupling to form an ester derivative. scielo.br
Reaction Time Needs to be sufficient for completion without causing degradation.Reaction time for oxidative coupling was optimized from 20 hours down to 4 hours. scielo.br

Consideration of Chemo-, Regio-, and Stereoselectivity in Propoxybenzoate Synthesis

The synthesis of this compound from methyl salicylate (B1505791) necessitates careful consideration of selectivity, as the starting material possesses multiple reactive sites. The key challenge lies in controlling the site of propoxylation to favor the desired O-alkylation of the phenolic hydroxyl group over potential C-alkylation of the aromatic ring or reaction at the ester functionality.

Chemoselectivity in this context primarily refers to the selective reaction of the phenolic hydroxyl group in the presence of the methyl ester. Under typical conditions for Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, the ester group is generally unreactive towards the alkylating agent. Therefore, achieving high chemoselectivity for the hydroxyl group is usually straightforward.

Regioselectivity is a more significant challenge, as the phenoxide intermediate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions). This can lead to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products. The ratio of these products is influenced by several factors, including the nature of the solvent, the counter-ion, the leaving group of the alkylating agent, and the temperature.

Generally, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), tend to favor O-alkylation. This is because they solvate the cation more effectively, leaving the oxygen of the phenoxide more exposed and reactive. In contrast, polar protic solvents, like ethanol or water, can solvate both the cation and the oxygen of the phenoxide through hydrogen bonding, which can lead to a higher proportion of C-alkylation.

The choice of base and the resulting counter-ion also plays a crucial role. For instance, using a sodium or potassium base can lead to different O/C alkylation ratios due to the differing degrees of association between the cation and the phenoxide. Phase-transfer catalysis is a technique that can be employed to enhance O-alkylation by using a quaternary ammonium (B1175870) salt to bring the phenoxide into an organic phase where it is less solvated and more reactive at the oxygen atom.

The table below summarizes the expected influence of various reaction parameters on the regioselectivity of the propoxylation of methyl salicylate.

Reaction ParameterCondition Favoring O-Alkylation (this compound)Condition Favoring C-Alkylation (Methyl 3-propyl-2-hydroxybenzoate and/or Methyl 5-propyl-2-hydroxybenzoate)Rationale
SolventPolar Aprotic (e.g., DMF, DMSO, Acetone)Polar Protic (e.g., Ethanol, Water)Polar aprotic solvents solvate the cation, leaving the phenoxide oxygen more nucleophilic. Polar protic solvents solvate the phenoxide oxygen via hydrogen bonding, promoting reaction at the carbon positions.
Leaving Group on Propyl HalideSofter leaving groups (e.g., I > Br > Cl)Harder leaving groups (e.g., Cl < Br < I)According to Hard-Soft Acid-Base (HSAB) theory, the "softer" oxygen of the phenoxide prefers to react with the "softer" alkyl iodide, while the "harder" carbon nucleophile has a greater affinity for the "harder" alkyl chloride.
Counter-ionLarger, less coordinating cations (e.g., K+, Cs+, or with phase-transfer catalyst)Smaller, more coordinating cations (e.g., Li+, Na+)Larger cations or the use of a phase-transfer catalyst leads to a "freer," more reactive phenoxide, which favors O-alkylation. Smaller cations can coordinate more tightly with the oxygen, potentially hindering its reactivity and favoring C-alkylation.
TemperatureLower temperaturesHigher temperaturesO-alkylation is often the kinetically controlled product, while C-alkylation can be the thermodynamically more stable product. Higher temperatures can provide the activation energy needed to favor the formation of the C-alkylated product.

Stereoselectivity becomes a consideration when a chiral center is present in the propyl group being introduced. For instance, if (R)-2-bromopropane or (S)-2-bromopropane were used as the alkylating agent, the stereochemistry of the resulting 2-propoxybenzoate would be of interest. In a classic Williamson ether synthesis, the reaction proceeds via an SN2 mechanism, which involves the inversion of stereochemistry at the chiral center of the alkylating agent. Therefore, if the synthesis of a specific enantiomer of methyl 2-(sec-propoxy)benzoate is desired, the corresponding enantiomer of the 2-propyl halide with the opposite configuration should be used. For example, to synthesize (R)-methyl 2-(sec-propoxy)benzoate, one would typically start with (S)-2-bromopropane.

Enantioselective propoxylation of methyl salicylate, where a prochiral propoxylating agent is used in the presence of a chiral catalyst to selectively form one enantiomer of the product, represents a more advanced and less common approach for this specific compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Propoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules, including Methyl 2-propoxybenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Unambiguous Structural Assignment via ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the specific arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides a clear fingerprint of its structure. The signals corresponding to the aromatic protons typically appear in the downfield region of the spectrum, while the protons of the propoxy and methyl ester groups are found in the upfield region.

Detailed analysis of an analogous compound, methyl 2-hydroxybenzoate, reveals characteristic chemical shifts and splitting patterns that aid in the assignment of protons in this compound. docbrown.info The aromatic protons show complex splitting patterns due to coupling with adjacent protons on the benzene (B151609) ring. docbrown.info The methoxy (B1213986) protons of the ester group characteristically appear as a singlet, while the protons of the propoxy group exhibit distinct multiplets corresponding to the -OCH2-, -CH2-, and -CH3 groups.

A general trend for similar benzoate (B1203000) compounds shows aromatic protons resonating between δ 6.0 and 8.5 ppm. The protons of the methyl ester group typically appear as a singlet around δ 3.9 ppm. The propoxy group protons would be expected at approximately δ 4.0 ppm (triplet, -OCH2-), δ 1.8 ppm (sextet, -CH2-), and δ 1.0 ppm (triplet, -CH3).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Chemical Shift (ppm) Multiplicity
Aromatic-H 6.9 - 7.9 Multiplet
Methoxy-H (-COOCH₃) ~3.9 Singlet
Propoxy-H (-OCH₂CH₂CH₃) ~4.0 Triplet
Propoxy-H (-OCH₂CH₂CH₃) ~1.8 Sextet
Propoxy-H (-OCH₂CH₂CH₃) ~1.0 Triplet

Carbon Skeleton Characterization through ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal.

The carbonyl carbon of the ester group is typically the most downfield signal, appearing around 166.0 ppm. libretexts.org The aromatic carbons resonate in the range of 110-160 ppm, with the carbon attached to the propoxy group appearing at a higher chemical shift due to the deshielding effect of the oxygen atom. The carbon of the methyl ester group is found at approximately 51 ppm, and the carbons of the propoxy group appear at distinct chemical shifts, further confirming the structure. For instance, in analogous benzoate structures, sp² hybridized carbons absorb from 110 to 220 δ, while sp³-hybridized carbons generally absorb from 0 to 90 δ. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
Carbonyl (C=O) ~166
Aromatic (C-O) ~158
Aromatic (CH) 115-134
Aromatic (C-C=O) ~120
Propoxy (-OCH₂) ~70
Methoxy (-OCH₃) ~52
Propoxy (-CH₂-) ~22
Propoxy (-CH₃) ~10

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for analogous compounds)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound. libretexts.orgresearchgate.net COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons within the propoxy chain and the aromatic ring. libretexts.org HSQC experiments correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals. researchgate.netlibretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propoxy and methyl groups appear just below 3000 cm⁻¹. The presence of aromatic C=C stretching bands can be seen in the 1600-1450 cm⁻¹ region. For a similar compound, methyl benzoate, the ester carbonyl (C=O) stretch appears near 1707 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Ester C=O Stretch ~1720
Aromatic C=C Stretch 1600-1450
C-O Stretch (Ester & Ether) 1250-1000

Raman Spectroscopy (if applicable for specific molecular vibrations)

Raman spectroscopy can provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not widely published, studies on related compounds like methyl propionate (B1217596) and various benzoate derivatives show characteristic Raman signals. aps.org For instance, the symmetric stretching of the benzene ring is often a strong band in the Raman spectrum. The C=O stretching vibration would also be present, though its intensity can vary. Raman spectra of related compounds have shown that certain characteristic frequencies remain consistent across a series, while others can shift based on isomeric forms. aps.org This technique could be particularly useful for observing vibrations of the carbon skeleton and the propoxy chain that might be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by ionizing it and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS serves as a crucial tool for assessing the purity of a sample and for studying its fragmentation patterns upon electron ionization.

The gas chromatogram provides information on the number of components in a sample. A pure sample of this compound should ideally show a single peak, indicating the absence of volatile impurities. The retention time of this peak is characteristic of the compound under specific GC conditions.

Upon elution from the GC column, the this compound molecules are introduced into the mass spectrometer's ion source, where they are typically bombarded with a high-energy electron beam. This process, known as electron ionization (EI), results in the formation of a positively charged molecular ion ([M]+•) and a series of fragment ions. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion is not random but follows predictable pathways, providing valuable structural information. For esters like this compound, characteristic fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group and the ether linkage. libretexts.org Analysis of these fragments helps to confirm the structure of the parent molecule. The study of fragmentation pathways is often aided by tandem mass spectrometry (MS/MS or MS2) experiments, which can further elucidate the structure of the fragment ions. scirp.org

Table 1: Potential Fragment Ions of this compound in GC-MS

m/z Value Proposed Fragment Ion Neutral Loss
194[C11H14O3]+• (Molecular Ion)-
163[C9H7O3]+-OCH2CH2CH3
151[C8H7O3]+-CH2CH2CH3
135[C7H7O2]+-COOCH3
121[C7H5O2]+-OCH2CH2CH3
92[C6H4O]+•-COOCH3, -C3H7

Note: The fragmentation pattern and the relative abundance of the ions can vary depending on the instrument and the experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) measures the m/z values with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact mass of the molecular ion and its fragments.

The exact mass of a molecule is calculated using the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O). By comparing the experimentally measured exact mass with the theoretical exact mass calculated for a specific molecular formula, it is possible to unambiguously determine the elemental composition of the ion.

For this compound (C₁₁H₁₄O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the correct molecular formula. This is particularly useful in distinguishing between isomers, which have the same nominal mass but different elemental compositions.

Table 2: Theoretical Exact Mass for this compound

Molecular Formula Isotopes Theoretical Exact Mass (Da)
C₁₁H₁₄O₃¹²C, ¹H, ¹⁶O194.0943

The use of HRMS is a critical step in the structural elucidation of new compounds and for the confirmation of known structures with a high degree of confidence.

Electronic Absorption Spectroscopy (e.g., UV-Visible) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edusci-hub.se This absorption is due to the promotion of electrons from a ground electronic state to a higher energy excited state. The part of a molecule responsible for this absorption is called a chromophore.

In this compound, the primary chromophore is the benzene ring, which is part of the benzoate ester functional group. The presence of the ester and propoxy substituents on the aromatic ring influences the energy of the electronic transitions and, consequently, the wavelength of maximum absorption (λmax).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic ring. The substitution pattern on the benzene ring can cause shifts in the position and intensity of these absorption bands. For instance, the presence of the oxygen atom of the propoxy group, with its lone pairs of electrons, can interact with the π-system of the benzene ring, potentially leading to a red shift (bathochromic shift) of the absorption maximum compared to unsubstituted benzene.

Analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule and can be used for quantitative analysis based on the Beer-Lambert law. libretexts.org

Table 3: Expected UV Absorption Maxima for this compound

Transition Type Expected λmax (nm) Chromophore
π → π*~230 - 280Benzene Ring

Note: The exact λmax and molar absorptivity (ε) would need to be determined experimentally.

Crystallographic Studies of Related Benzoate Esters for Solid-State Conformation (if available for analogues)

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the study of crystallographic data for related benzoate esters can provide valuable insights into its likely solid-state conformation.

Studies on various benzoate esters have revealed common structural features and intermolecular interactions that govern their crystal packing. tandfonline.comnih.govacs.org The conformation of the ester group relative to the aromatic ring is a key feature. In many benzoate esters, the ester group is nearly coplanar with the benzene ring to maximize π-conjugation. However, steric hindrance from substituents, such as the propoxy group at the ortho position in this compound, can lead to a twisting of the ester group out of the plane of the ring. nih.gov

Intermolecular interactions, such as C-H···O and π···π stacking interactions, are often observed in the crystal structures of benzoate esters and play a significant role in stabilizing the crystal lattice. elsevierpure.com Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within a crystal structure. elsevierpure.com

By examining the crystal structures of analogous compounds, such as other alkyl-substituted methyl benzoates or propoxy-substituted aromatic esters, it is possible to make informed predictions about the preferred solid-state conformation and packing arrangement of this compound. elsevierpure.comtandfonline.com

Table 4: Common Crystallographic Parameters in Benzoate Esters

Structural Feature Typical Observation Governing Factors
Ester Group ConformationNear-planar with the ring or twistedSteric hindrance, electronic effects
Intermolecular InteractionsC-H···O, C-H···π, π···π stackingMolecular shape, substituent groups
Crystal SystemVaries (e.g., monoclinic, orthorhombic)Molecular packing efficiency

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Propoxybenzoate

Hydrolytic Stability and Degradation Pathways of the Ester Linkage

Hydrolysis of the ester linkage in methyl 2-propoxybenzoate is a key reaction, leading to the formation of 2-propoxybenzoic acid and methanol (B129727). numberanalytics.com This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. numberanalytics.comchemistrysteps.com The stability of the ester is influenced by factors such as pH and the presence of ortho substituents, which can affect the reaction rate through steric and electronic effects. researchgate.netresearchgate.netacs.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of this compound is a reversible process that is essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. youtube.comchemguide.co.uklibretexts.org This protonation activates the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. youtube.comchemguide.co.uk

The subsequent steps involve:

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comchemguide.co.uk

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a good leaving group (methanol). youtube.comchemguide.co.uk

Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and forming the protonated carboxylic acid. chemguide.co.uk

Regeneration of Catalyst: A water molecule deprotonates the carbonyl group of the carboxylic acid, regenerating the hydronium ion catalyst and yielding the final product, 2-propoxybenzoic acid. youtube.comchemguide.co.uk

To drive the equilibrium towards the products (hydrolysis), a large excess of water is typically used. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of the carboxylic acid (2-propoxybenzoate) and methanol. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

The key steps are:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgmasterorganicchemistry.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. masterorganicchemistry.com

Protonation (Workup): To obtain the free carboxylic acid, an acidic workup (e.g., addition of aqueous HCl) is required in a separate step to protonate the carboxylate salt. libretexts.orgmasterorganicchemistry.com

Studies on related benzoate (B1203000) esters show that steric hindrance from ortho substituents can influence the rate of alkaline hydrolysis. researchgate.netacs.org

Reduction Chemistry of the Ester Functionality

The ester functionality of this compound can be reduced to a primary alcohol, yielding (2-propoxyphenyl)methanol. This transformation requires strong reducing agents because esters are less reactive than aldehydes or ketones. lumenlearning.com

Common Reducing Agents and Conditions:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing esters to primary alcohols. numberanalytics.comcommonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. lumenlearning.commasterorganicchemistry.com LiAlH₄ provides a source of hydride ions (H⁻) that act as nucleophiles. lumenlearning.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding alkoxide, which is then protonated during workup to give the primary alcohol. numberanalytics.comlumenlearning.commasterorganicchemistry.com

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters on its own. lumenlearning.compsu.edu However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, systems like NaBH₄-MeOH or NaBH₄ combined with metal salts (e.g., LiCl, AlCl₃, CaCl₂) can effectively reduce aromatic esters to their corresponding alcohols under milder conditions than LiAlH₄. psu.edugoogle.com

The choice of reducing agent allows for chemoselectivity in molecules with multiple functional groups. LiAlH₄ is a very strong, non-selective reducing agent, while modified NaBH₄ systems can offer milder alternatives. masterorganicchemistry.comorganic-chemistry.org

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound contains two substituents: a propoxy group (-OCH₂CH₂CH₃) and a methyl ester group (-COOCH₃). These groups influence the reactivity of the ring towards electrophilic substitution and determine the position of incoming electrophiles. ulethbridge.ca

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions is governed by the combined electronic effects of the existing substituents. ulethbridge.camasterorganicchemistry.com

Propoxy Group (-OR): This is an activating group and an ortho, para-director. The oxygen atom has lone pairs of electrons that it can donate into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. libretexts.orgyoutube.com This resonance effect outweighs its electron-withdrawing inductive effect.

Methyl Ester Group (-COOR): This is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring through both resonance and inductive effects. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.orgsavemyexams.com

When both an activating and a deactivating group are present, the activating group's directing effect dominates. libretexts.orguci.edu Therefore, the propoxy group will direct incoming electrophiles primarily to the positions ortho and para relative to it. Since the ester group already occupies one ortho position, substitution will be directed to the other ortho position (C6) and the para position (C4).

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄Methyl 4-nitro-2-propoxybenzoate and Methyl 6-nitro-2-propoxybenzoate
Halogenation Br₂, FeBr₃Methyl 4-bromo-2-propoxybenzoate and Methyl 6-bromo-2-propoxybenzoate
Friedel-Crafts Acylation CH₃COCl, AlCl₃Methyl 4-acetyl-2-propoxybenzoate and Methyl 6-acetyl-2-propoxybenzoate

Note: The table shows predicted products based on general principles of electrophilic aromatic substitution. Actual product distribution may vary.

Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require a strong nucleophile and an aromatic ring that is electron-deficient, usually containing strong electron-withdrawing groups ortho and/or para to a good leaving group (like a halide). masterorganicchemistry.compressbooks.pub this compound itself is not highly activated for NAS. However, if a nitro group were introduced onto the ring (e.g., at the C4 or C6 position) and a leaving group were present, the ring would become much more susceptible to nucleophilic attack. pressbooks.pub

Investigations into the Reactivity of the Propoxy Substituent

The propoxy group is an ether linkage, which is generally stable and unreactive. libretexts.org However, it can undergo cleavage under harsh conditions with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpearson.comtransformationtutoring.com

The mechanism for ether cleavage involves:

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). libretexts.orgtransformationtutoring.com

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. transformationtutoring.com In the case of an aryl alkyl ether like this compound, the attack occurs at the alkyl carbon (the propyl group) rather than the aromatic carbon. libretexts.org This is because the sp²-hybridized aromatic carbon is resistant to Sₙ2 attack. The reaction proceeds via an Sₙ2 mechanism, where the halide attacks the α-carbon of the propyl group, displacing a phenol (B47542) molecule.

Product Formation: The initial products are 1-halopropane and methyl 2-hydroxybenzoate (methyl salicylate). The phenol group does not typically react further to form an aryl halide. libretexts.org

The C-O bond of the propoxy group is generally resistant to cleavage by bases or reducing agents used for ester transformations.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetic and thermodynamic parameters governing the transformations of this compound are crucial for understanding its reactivity and optimizing reaction conditions for its synthesis and subsequent reactions. While specific experimental data for this compound is limited in publicly available literature, a comprehensive understanding can be built by examining the behavior of structurally related compounds, particularly other ortho-substituted benzoate esters.

The primary transformations of interest for this compound are its formation via esterification of 2-propoxybenzoic acid and its cleavage via hydrolysis. The presence of the propoxy group in the ortho position to the methyl ester functionality introduces significant steric and electronic effects that influence the rates and equilibria of these reactions.

Detailed Research Findings

Research into the hydrolysis of ortho-substituted benzoate esters provides a framework for predicting the kinetic behavior of this compound. The rate of hydrolysis is sensitive to the nature of the ortho-substituent, with both steric hindrance and electronic effects playing a significant role.

Steric Effects: The ortho-propoxy group is expected to sterically hinder the approach of a nucleophile (e.g., a hydroxide ion in alkaline hydrolysis or a water molecule in acid-catalyzed hydrolysis) to the carbonyl carbon of the ester. This steric hindrance generally leads to a decrease in the rate of hydrolysis compared to its meta- and para-substituted isomers or unsubstituted methyl benzoate. Studies on various ortho-substituted phenyl and alkyl benzoates have consistently shown that the steric influence is a major factor in determining the reaction rate. researchgate.netresearchgate.net For instance, the alkaline hydrolysis of ethyl 2-bromobenzoate (B1222928) was found to be slower than its 4-bromo isomer, a phenomenon attributed in part to the steric effect of the ortho-bromine atom. nih.gov Similarly, the acid-catalyzed hydrolysis of methyl ortho-toluate is significantly slower than that of methyl para-toluate. cdnsciencepub.com

Electronic Effects: The propoxy group is an electron-donating group through resonance and has a moderate electron-withdrawing inductive effect. In the context of ester hydrolysis, the electron-donating character of the ortho-propoxy group can decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack. This effect is in addition to the steric hindrance. A study on the hydrolysis of methyl hydroxy and methyl methoxy benzoates showed that the presence of an ortho-methoxy group, which is electronically similar to a propoxy group, influences the reaction rate. zenodo.org The interplay of inductive and resonance effects of ortho-substituents has been shown to be complex and solvent-dependent. researchgate.net

Mechanistic Considerations: The hydrolysis of benzoate esters typically proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism in alkaline conditions and an AAc2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism in acidic conditions. For highly sterically hindered esters, alternative mechanisms like BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) can become competitive, although this is less likely for a propoxy group compared to bulkier substituents like a t-butyl group. cdnsciencepub.com

Data Tables

Table 1: Relative Rates of Alkaline Hydrolysis of Substituted Methyl Benzoates

This table illustrates the impact of substituent position on the rate of hydrolysis. The values are qualitative and based on the general principles of steric and electronic effects.

CompoundRelative Rate of HydrolysisPrimary Influencing Factors
Methyl benzoate1 (Reference)-
Methyl 4-propoxybenzoate< 1Electron-donating effect of the para-propoxy group
This compound << 1 (Expected) Significant steric hindrance and electron-donating effect of the ortho-propoxy group
Methyl 2-methylbenzoate<< 1Steric hindrance of the ortho-methyl group

This table is illustrative and based on established principles of organic chemistry. researchgate.netcdnsciencepub.com

Table 2: Thermodynamic Data for a Representative Etherification Reaction

This table provides thermodynamic data for the liquid-phase synthesis of 2-methyl-2-propoxypropane (a tertiary ether) from isobutene and 1-propanol, offering insight into the thermodynamics of forming a propoxy linkage. ub.edu

Thermodynamic ParameterValueReaction
Standard Enthalpy of Reaction (ΔH°)-47.8 ± 2.1 kJ/molIsobutene + 1-Propanol ⇌ 2-Methyl-2-propoxypropane
Standard Entropy of Reaction (ΔS°)-123 ± 6 J/(mol·K)Isobutene + 1-Propanol ⇌ 2-Methyl-2-propoxypropane
Standard Gibbs Free Energy of Reaction (ΔG°)-11.1 ± 2.3 kJ/molIsobutene + 1-Propanol ⇌ 2-Methyl-2-propoxypropane

Data from a study on the etherification of isobutene with C1 to C4 linear primary alcohols. ub.edu The reaction to form this compound would involve an esterification reaction, which is mechanistically different but the formation of the ether linkage within the propoxy group is relevant.

Table 3: Thermodynamic Parameters for a Representative Esterification Reaction

This table presents thermodynamic data for the esterification of levulinic acid with 1-butene (B85601) to form sec-butyl levulinate. This provides a general idea of the thermodynamics of ester formation. ub.edu

Thermodynamic ParameterValueReaction
Enthalpy of Reaction (ΔH°)-32.9 ± 1.6 kJ/molLevulinic Acid + 1-Butene ⇌ sec-Butyl Levulinate
Entropy of Reaction (ΔS°)-70 ± 4 J/(mol·K)Levulinic Acid + 1-Butene ⇌ sec-Butyl Levulinate

Data from a study on the esterification of levulinic acid with 1-butene. ub.edu

Computational Chemistry and Theoretical Studies of Methyl 2 Propoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to investigate the electronic and structural properties of molecular systems. ntnu.no The core principle of DFT is that the ground-state energy of a system can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction. arxiv.orgntnu.no

For Methyl 2-propoxybenzoate, DFT calculations are employed to perform geometry optimization, which seeks to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. ntnu.no This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is found. github.io The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. github.io Common combinations, such as the B3LYP functional with the 6-31G(d,p) basis set, are frequently used to optimize geometries and compute electronic properties for organic molecules. researchgate.netchemrxiv.org

While specific DFT studies on this compound are not prevalent in the literature, analysis of a related compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate, reveals key structural features that would be relevant. For instance, the molecule is largely planar, but the ester group is positioned out of the main plane, with a dihedral angle of 41.6° between the phenyl ring and the ester group. nih.gov DFT calculations would aim to predict such parameters for this compound. The results of these calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Illustrative Data from a DFT Geometry Optimization of this compound

PropertyDescriptionTypical Calculated Value (Example)
Total EnergyThe total electronic energy of the optimized geometry.Value in Hartrees (e.g., -652.xxxxxxx)
Dipole MomentA measure of the overall polarity of the molecule.Value in Debye (e.g., 2.5 D)
Key Dihedral Angle (C-O-C-C)The torsion angle of the propoxy group, influencing conformation.Degrees (e.g., ~180° for an extended chain)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Value in eV (e.g., -6.8 eV)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Value in eV (e.g., -0.5 eV)
HOMO-LUMO GapThe energy difference between HOMO and LUMO, related to chemical reactivity and electronic transitions.Value in eV (e.g., 6.3 eV)

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not from a specific study on this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation with a higher level of theoretical rigor than DFT. ntnu.no

The primary advantage of ab initio methods is their systematic improvability; by using more sophisticated approximations and larger basis sets, the results can converge towards the exact solution. However, this high accuracy comes at a significant computational cost, which scales poorly with the size of the molecule. arxiv.org For a molecule the size of this compound, high-level ab initio calculations like CCSD(T) would be computationally demanding but could provide benchmark data for its electronic structure, ionization potential, and electron affinity. These methods are particularly valuable when highly accurate energy differences or detailed wavefunction analysis are required.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, exist as an equilibrium of different spatial arrangements called conformations. utdallas.edu Conformational analysis is the study of the energies and properties of these different conformers. auremn.org.br For this compound, key rotations would occur around the C-O bonds of the propoxy group and the C-O bond of the ester moiety.

Theoretical calculations are essential for this analysis. auremn.org.br A potential energy surface (PES) can be constructed by systematically changing specific dihedral angles and calculating the molecule's energy at each step. auremn.org.br The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. sumitomo-chem.co.jp For example, the steric interactions between the propoxy group and the methyl ester group will significantly influence the rotational barrier and the preferred orientation of these substituents relative to the benzene (B151609) ring. Experimental work on a related structure showed a significant twist of the ester group relative to the phenyl ring, a feature that a calculated PES would explain in terms of energetic stability. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. sumitomo-chem.co.jprsc.org For this compound, theoretical modeling could be used to study reactions such as ester hydrolysis or electrophilic aromatic substitution.

This analysis involves identifying all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. researchgate.net The transition state is a critical point on the reaction pathway, representing the maximum energy barrier that must be overcome for the reaction to proceed. sumitomo-chem.co.jp According to transition state theory, the rate of a reaction is exponentially related to the height of this energy barrier, known as the activation energy (ΔG‡). sumitomo-chem.co.jp By calculating the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur and under what conditions. DFT methods are commonly used for these calculations due to their ability to handle the relatively large systems involved in studying reaction mechanisms. researchgate.net

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra, which serve as experimental fingerprints of a compound's structure. aalto.fichemrxiv.org

For this compound, quantum chemical calculations can predict:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of vibrational modes. These theoretical spectra can be compared with experimental FT-IR and Raman data to aid in peak assignment and structural confirmation. researchgate.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated and correlated with experimental data, which is particularly useful for assigning signals in complex molecules and for distinguishing between different isomers or conformers. researchgate.nettuwien.at The correlation between experimental (δ_exp) and calculated (δ_calc) shifts is often linear (δ_exp = a + b * δ_calc), allowing for a robust validation of the proposed structure. researchgate.net

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomCalculated Shift (ppm) - GIAO/DFTExperimental Shift (ppm)
C=O (ester)168.5166.9
C-O (aromatic)158.2157.0
C-H (aromatic, para to -OR)133.1132.5
C-COOCH₃ (aromatic)121.5120.2
O-CH₂ (propoxy)71.570.3
O-CH₃ (ester)52.851.9
-CH₂- (propoxy)23.422.5
-CH₃ (propoxy)11.210.6

Note: The values in this table are illustrative and based on typical accuracies of computational methods; they are not from a specific published study on this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. researchgate.net MD simulations model atoms as classical particles and use a "force field" to describe the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) interactions. researchgate.net

For this compound, MD simulations could be applied to:

Study Bulk Properties: Simulate the liquid state to predict properties like density, viscosity, and diffusion coefficients.

Analyze Solvation: Model how this compound interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution.

Investigate Crystal Packing: Simulate the solid state to understand how molecules arrange themselves in a crystal lattice and to explore intermolecular interactions like C-H···O bonds, which were observed in a related structure. nih.gov

MD simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a material, providing insight into the collective behavior that arises from intermolecular forces. nih.govmdpi.com

Structure Activity Relationship Sar Investigations for Methyl 2 Propoxybenzoate and Its Analogues Non Clinical Perspective

Influence of Ester Group Modifications on Molecular Recognition and Chemical Interactions

Research on various benzoate (B1203000) derivatives has shown that the nature of the ester group is pivotal for molecular interactions. For instance, studies on uracil-based benzoic acid and their corresponding ester derivatives found that, in some cases, the esters can exhibit comparable interaction profiles to the free acids. researchgate.net This suggests that the ester moiety can effectively mimic the carboxylic acid in forming key interactions, even though it lacks a proton-donating hydroxyl group. Molecular simulations of these analogues revealed that the ester can adopt a similar binding mode to the acid, indicating its role as a competent hydrogen bond acceptor. researchgate.net

The stability of the ester linkage itself is a crucial factor in its chemical interactions. Studies on pyrazolyl benzoic acid ester derivatives highlighted their susceptibility to hydrolysis in aqueous environments. nih.gov This instability can be modulated by introducing substituents on the aromatic ring, which electronically influence the reactivity of the ester's carbonyl group. nih.gov Attempts to improve hydrolytic stability by introducing bulky ortho-substituents on the benzoate ring to sterically hinder nucleophilic attack have shown mixed results, suggesting that electronic effects often play a more dominant role than steric hindrance in this context. nih.gov

Table 1: Impact of Ester Group Modifications on Chemical Interaction Potential

ModificationKey Structural ChangePredicted Impact on Molecular RecognitionExample from Analogue Studies
Methyl to Ethyl EsterIncreased alkyl chain lengthMinor increase in lipophilicity and steric bulk; may slightly alter van der Waals interactions.General esterification studies show chain length affects solubility and partitioning.
Ester to Carboxylic AcidReplacement of -OR with -OHIntroduces a strong hydrogen bond donor; increases polarity and acidity. Can form strong salt bridges.Uracil-based derivatives show that the acid can form additional salt bridges, significantly enhancing interaction strength. researchgate.net
Ester to AmideReplacement of -OR with -NR'R''Introduces a hydrogen bond donor (if N-H is present); alters electronic resonance and planarity.Bioisosteric replacement in various chemical series often leads to different interaction profiles due to new H-bonding patterns.
Ortho-substituents near EsterSteric hindrance around the carbonylCan inhibit hydrolysis by sterically blocking nucleophilic attack; may also force the ester group out of planarity with the ring, affecting conjugation.In pyrazole (B372694) esters, bulky ortho-dichloro substituents led to a loss of activity, while smaller difluoro groups were tolerated. nih.gov

Impact of Propoxy Chain Variations on Physicochemical Parameters and Molecular Interactions

The 2-propoxy group in Methyl 2-propoxybenzoate is a significant contributor to the molecule's lipophilicity, conformational flexibility, and its ability to engage in specific molecular interactions. Variations in this chain, including its length, branching, and the presence of heteroatoms, directly modulate these properties.

Chain Length and Physicochemical Properties: The length of the alkoxy chain is a well-studied modulator of physicochemical properties in homologous series of compounds. mdpi.comorientjchem.org As the alkyl chain length increases (e.g., from methoxy (B1213986) to butoxy to hexyloxy), the lipophilicity of the molecule increases, which generally leads to decreased water solubility and higher boiling points. tandfonline.comtandfonline.com In studies of 4-(n-alkoxy)benzoate derivatives, increasing the number of carbon atoms in the chain was directly correlated with changes in mesomorphic states and transition temperatures in liquid crystals. orientjchem.org This demonstrates that even subtle changes in van der Waals forces, which increase with chain length, can have a significant impact on the collective behavior and intermolecular organization of molecules.

Table 2: Predicted Physicochemical Effects of Alkoxy Chain Variation

Chain Variation (at position 2)Predicted Effect on Lipophilicity (LogP)Predicted Effect on Water SolubilityPredicted Effect on Boiling Point
Methoxy (-OCH₃)LowerHigherLower
Ethoxy (-OCH₂CH₃)IntermediateIntermediateIntermediate
Propoxy (-O(CH₂)₂CH₃)BaselineBaselineBaseline
Isopropoxy (-OCH(CH₃)₂)Slightly higher than propoxySlightly lower than propoxyLower than propoxy (due to branching)
Butoxy (-O(CH₂)₃CH₃)HigherLowerHigher

Molecular Interactions: The propoxy chain's ether oxygen is a hydrogen bond acceptor, and its aliphatic carbons engage in van der Waals and hydrophobic interactions. mdpi.com Altering the chain's structure affects these interactions. For example, changing from a linear n-propoxy chain to a branched isopropoxy chain introduces steric bulk closer to the aromatic ring, which can restrict the rotation of the alkoxy group and influence the molecule's preferred conformation. This can, in turn, affect how the molecule fits into a defined binding pocket or arranges itself against a surface.

Effects of Substituents on the Aromatic Ring on Electronic and Steric Properties

Substituting the hydrogen atoms on the aromatic ring of this compound provides a powerful means to modulate its electronic and steric properties. These modifications can alter the electron density distribution across the molecule, influencing its reactivity, polarity, and interaction with other molecules.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their effect on the aromatic ring's electron density can be transmitted through inductive and resonance effects.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring. This makes the ring electron-deficient and can increase the acidity of any acidic protons (such as in a corresponding benzoic acid analogue). libretexts.org In a study of substituted phenyl benzoates, EWGs were found to cause a shielding effect on the carbonyl carbon in ¹³C NMR spectroscopy. acs.org This indicates a significant change in the electronic environment of the ester group, mediated through the ring. EWGs generally stabilize negative charges in an adjacent group, which can influence the energetics of interactions with electron-rich species. libretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and alkoxy (-OCH₃) donate electron density to the aromatic ring. This makes the ring electron-rich and decreases the acidity of corresponding benzoic acid analogues. libretexts.org EDGs have the opposite effect on the carbonyl carbon's chemical shift compared to EWGs, causing deshielding. acs.org This electron donation can enhance the strength of interactions with electron-deficient partners.

Table 3: Predicted Effects of Aromatic Ring Substituents on Molecular Properties

Substituent (Para-position)Electronic NaturePredicted Effect on Ring Electron DensityPredicted Effect on Acidity of Corresponding Benzoic AcidSteric Bulk
-NO₂ (Nitro)Strongly WithdrawingDecreaseIncreaseMedium
-CN (Cyano)Strongly WithdrawingDecreaseIncreaseMedium (Linear)
-Cl (Chloro)Withdrawing (Inductive) / Donating (Resonance)Net DecreaseIncreaseSmall
-H (Hydrogen)Neutral (Reference)BaselineBaselineMinimal
-CH₃ (Methyl)Weakly DonatingIncreaseDecreaseSmall
-OCH₃ (Methoxy)Strongly Donating (Resonance) / Withdrawing (Inductive)Net IncreaseDecreaseSmall

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their properties. chemrj.orgconicet.gov.ar For this compound and its analogues, QSAR can be employed to predict various physicochemical properties without the need for experimental synthesis and measurement. dntb.gov.ua

The QSAR process begins by calculating a set of numerical values, known as molecular descriptors, for each analogue in a series. These descriptors quantify different aspects of a molecule's structure:

1D Descriptors: Simple properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Values derived from the 2D structure, such as topological indices (e.g., connectivity indices), molecular refractivity, and counts of specific functional groups.

3D Descriptors: Properties calculated from the 3D conformation of the molecule, including steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies). conicet.gov.ar

Once these descriptors are calculated for a "training set" of molecules with known properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links the descriptors to the property of interest. chemrj.orgjomardpublishing.com

For example, a hypothetical QSAR model to predict the water solubility (LogS) of benzoate analogues might take the form: LogS = c₀ + c₁(LogP) + c₂(Surface Area) + c₃*(Dipole Moment) where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

QSAR models have been successfully developed for various classes of compounds, including benzyl-benzoate derivatives, to predict their activities and properties. chemrj.orgresearchgate.net Such models, once validated using an external "test set" of compounds, can be used to rapidly screen virtual libraries of this compound analogues and prioritize candidates with desired physicochemical profiles (e.g., optimal solubility, polarity, or electronic characteristics) for further investigation. jomardpublishing.com

Computational Approaches to Molecular Docking and Binding Affinity Prediction (focusing on chemical recognition, not biological outcome)

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or a surface) to form a stable complex. researchgate.net In the context of chemical recognition, docking provides atomistic insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions—that govern the binding process. nih.gov

The docking process involves two main components:

Sampling Algorithm: This explores the conformational space of the ligand and its possible orientations within the binding site of the receptor. It generates a wide variety of potential binding poses.

Scoring Function: This evaluates each generated pose and assigns a score that estimates the binding affinity. A lower score typically indicates a more favorable interaction. Scoring functions are mathematical models that approximate the free energy of binding. researchgate.net

For this compound analogues, docking simulations can be used to understand how structural modifications influence chemical recognition. For example, one could dock a series of analogues into a model binding site (e.g., the cavity of a cyclodextrin (B1172386) or a defined protein surface) to analyze the following:

How does changing the propoxy chain to an ethoxy or butoxy group affect the fit and the hydrophobic interactions within the pocket?

Does adding a polar substituent like a hydroxyl group to the aromatic ring lead to the formation of new, favorable hydrogen bonds with the receptor surface? mdpi.com

How does the steric bulk of a substituent prevent the analogue from adopting an optimal binding pose?

Computational studies on various small molecules, including benzothiazole (B30560) and benzodiazepine (B76468) analogues, have successfully used docking to rationalize their interaction mechanisms. ufms.brniscpr.res.in These studies confirm that docking can effectively predict binding modes and highlight the key residues or surface features involved in recognition. niscpr.res.in

Predicting the binding affinity (often expressed as a binding free energy, ΔG, or an inhibition constant, Ki) is a primary goal of these computational methods. frontiersin.orgu-strasbg.fr While precise prediction is challenging, modern scoring functions and more advanced techniques like molecular dynamics (MD) simulations can provide reliable rankings of binding affinities for a series of related analogues. nih.govnih.gov This allows for the in silico screening of virtual compounds to identify which structural modifications are most likely to enhance or diminish binding strength for a given recognition partner, guiding the design of molecules with tailored interaction properties.

Advanced Analytical Methods for Methyl 2 Propoxybenzoate Analysis

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a fundamental technique for separating the components of a mixture. nih.gov For a compound like methyl 2-propoxybenzoate, both gas and liquid chromatography offer powerful means of analysis, especially when enhanced with multi-dimensional capabilities.

Gas Chromatography (GC) and Multi-Dimensional GC (GCxGC)

Gas chromatography (GC) is a primary method for the analysis of volatile and semi-volatile compounds such as this compound. acs.orgnih.gov In GC, the sample is vaporized and separated as it travels through a column with a gaseous mobile phase. nih.gov The technique is highly effective for separating individual components in complex mixtures like fragrances and essential oils. acs.orgspectra-analysis.com

Multi-Dimensional Gas Chromatography (MDGC) , particularly comprehensive two-dimensional gas chromatography (GCxGC), offers significantly enhanced separation power for complex samples. researchgate.netlabcompare.com This technique employs two different columns with distinct separation properties. resolution-lab.com In a typical GCxGC setup, the entire sample is passed through both columns via a modulator, which traps and then re-injects fractions from the first column onto the second. resolution-lab.comgcms.cz This results in greater peak capacity, improved resolution, and enhanced sensitivity. researchgate.netleco.com For fragrance analysis, where numerous structurally similar compounds can co-elute, GCxGC is invaluable for achieving a more complete separation and identification of individual components. researchgate.netgcms.cz

Table 1: Comparison of GC and GCxGC for Fragrance Analysis

FeatureGas Chromatography (GC)Multi-Dimensional GC (GCxGC)
Principle Separation based on a single column. nih.govSeparation using two columns with different selectivities. labcompare.comresolution-lab.com
Peak Capacity LowerSignificantly higher. researchgate.netleco.com
Resolution Good for simple mixturesExcellent for complex mixtures, resolves co-eluting peaks. researchgate.netleco.com
Sensitivity StandardEnhanced, often reported as 5 times higher than GC-MS. leco.com
Applications Routine analysis of volatile compounds. acs.orgAnalysis of complex samples like flavors, fragrances, and petroleum. researchgate.netlabcompare.comresolution-lab.com

Liquid Chromatography (LC) and Advanced LC Techniques (e.g., LCxLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. nih.goviltusa.com For benzoate (B1203000) esters, reversed-phase HPLC is a common method, often utilizing a C18 column. sielc.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid to improve peak shape. sielc.com HPLC is suitable for determining the purity of this compound and for quantifying it in various food and beverage samples. researchgate.netjournal-jps.com

Similar to GCxGC, comprehensive two-dimensional liquid chromatography (LCxLC) provides enhanced separation for highly complex samples. This technique is particularly useful in metabolomics and the analysis of natural products, where a vast number of compounds are present.

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation and structural identification in a single analysis. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful tool for the structural elucidation of compounds separated by LC. ajrconline.orgsemanticscholar.org It provides detailed structural information, which is particularly valuable for identifying unknown compounds or confirming the structure of isomers that may have identical mass spectra. semanticscholar.orgacs.org The combination of LC with NMR can be performed in different modes, including on-flow, stop-flow, and with a solid-phase extraction (SPE) interface (LC-SPE-NMR). semanticscholar.orgresearchgate.nettandfonline.com The LC-SPE-NMR approach enhances sensitivity by concentrating the analyte before NMR analysis. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) provides complementary information to mass spectrometry. spectra-analysis.com Infrared spectra are unique for different molecules and are particularly useful for distinguishing between structural isomers that may have the same mass-to-charge ratio. spectra-analysis.comspectra-analysis.com In GC-IR analysis of fragrances, the effluent from the GC column is passed through an infrared spectrometer, which generates an IR spectrum for each separated component. spectra-analysis.com This allows for confident identification based on the unique vibrational modes of the molecule. spectra-analysis.comspectra-analysis.com Modern GC-IR systems, such as those with cold-trapping interfaces, offer enhanced sensitivity compared to older light-pipe-based systems. spiedigitallibrary.org

Table 2: Overview of Hyphenated Techniques for this compound Analysis

TechniqueSeparation MethodDetection MethodKey Advantages
GC-MS Gas ChromatographyMass SpectrometryHigh sensitivity and detailed structural information from fragmentation patterns. nih.gov
LC-MS Liquid ChromatographyMass SpectrometrySuitable for non-volatile and thermally labile compounds; provides molecular weight and structural information. nih.govnih.gov
GC-IR Gas ChromatographyInfrared SpectroscopyExcellent for differentiating structural isomers. spectra-analysis.comspectra-analysis.com Provides "orthogonal" information to MS. spectra-analysis.com
LC-NMR Liquid ChromatographyNuclear Magnetic Resonance SpectroscopyProvides detailed, unambiguous structural elucidation. semanticscholar.orgrsc.org

Chemometric Approaches for Data Processing and Interpretation in Analytical Chemistry

The large and complex datasets generated by modern analytical instruments, particularly hyphenated techniques, necessitate the use of chemometrics for data processing and interpretation. redalyc.orgdiva-portal.org Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. tandfonline.comresearchgate.nettaylorfrancis.com

In the context of flavor and fragrance analysis, chemometric techniques are used for:

Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Cluster Analysis (CA) can be used to classify samples based on their chemical profiles. tandfonline.comresearchgate.net For example, different batches of a fragrance containing this compound could be compared to ensure consistency.

Multivariate Calibration: Methods such as Partial Least Squares (PLS) regression can be used to build models that correlate spectral data with specific properties of a sample, such as the concentration of a particular compound. redalyc.orgtandfonline.com

Data Preprocessing: This involves steps like baseline correction, normalization, and alignment of chromatographic peaks to prepare the data for multivariate analysis. diva-portal.org

Development of High-Throughput Analytical Platforms for this compound Screening

High-throughput screening (HTS) is essential in fields like drug discovery and fragrance development, where large numbers of samples need to be analyzed quickly. chemfaces.comenamine.net The development of HTS platforms for compounds like this compound involves miniaturizing and automating analytical procedures. nih.gov

Microtiter plates (MTPs) are increasingly used for high-throughput fermentations and screenings of aroma compounds. bohrium.com These platforms allow for the parallel analysis of numerous samples, significantly increasing efficiency. bohrium.com Analytical techniques like HPLC and GC-MS can be adapted for high-throughput analysis by using faster separation methods and automated sample preparation. acs.orgchromatographyonline.com For instance, the development of rapid LC-MS/MS methods with run times as short as 12 minutes allows for the efficient screening of key food odorants. acs.org The goal is to create automated systems that can rapidly synthesize and screen libraries of compounds, accelerating the discovery process. nih.gov

Potential Applications in Chemical Sciences

Role as Precursors and Intermediates in Organic Synthesis

Methyl 2-propoxybenzoate and its structural relatives are important intermediates in the synthesis of more complex molecules. The ester and propoxy groups on the benzene (B151609) ring provide sites for various chemical transformations, allowing for the construction of elaborate molecular architectures.

Derivatives of propoxybenzoates are frequently used to create new compounds with specific biological or material properties. For instance, a related compound, Methyl 5-acetyl-2-propoxybenzoate, is a key intermediate for synthesizing a variety of other compounds. iucr.org This precursor is derived from methyl 5-acetyl-2-hydroxybenzoate, which itself is a common starting material for biologically active molecules, including those with antiulcer and antihypertensive effects. iucr.orgnih.gov Similarly, another isomer, Methyl 4-propoxybenzoate, is utilized as a precursor in the synthesis of local anesthetics and other fine chemicals.

In the field of liquid crystal technology, substituted versions of this compound serve as crucial intermediates. For example, Methyl 4-methoxy-2-propoxybenzoate is synthesized and then hydrolyzed to 4-methoxy-2-propoxybenzoic acid. google.com This acid is subsequently incorporated as a side chain into a polymer backbone to create side-chain rod-like polar liquid crystal polymers, which have applications in nonlinear optics. google.com The synthesis of 2-propoxy-5-methylbenzoic acid also proceeds through an ester intermediate, ethyl 2-propoxy-5-methylbenzoate, highlighting the role of these esters in multi-step synthetic pathways. nih.gov

Applications in Materials Science and Polymer Chemistry

In materials science, benzoate (B1203000) esters are recognized for their utility in creating polymers and specialty chemicals. bldpharm.comlookchem.com While specific applications for this compound are not extensively documented, the broader family of propoxybenzoate derivatives is integral to the development of advanced materials, particularly in polymer and liquid crystal science.

Benzoate esters are a versatile class of monomers used to create polymers with tailored properties. google.combeilstein-journals.org A prominent example is the liquid crystal diacrylate monomer 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), often referred to as RM257. biosynth.com This complex molecule, which contains propoxybenzoate units, is a polymerizable liquid crystal used in the manufacture of liquid crystal elastomers (LCEs) and photonic films. biosynth.com The propoxy groups act as flexible spacers within the monomer structure, which is crucial for the formation of the liquid-crystalline phase. This monomer can be combined with other monomers, such as methyl methacrylate (B99206) (MMA), to form composite polymer thin films. researchgate.net

The versatility of benzoate esters extends to other types of polymers. Vinyl esters of benzoic acid are copolymerized with vinyl acetate (B1210297) and other functional monomers to produce binder resins. google.com These copolymers are used in fibrous products to improve properties like solvent resistance, strength, and hydrophobicity. google.com Furthermore, bifunctional monomers that incorporate both a methacrylate group and a benzoate ester group have been developed. beilstein-journals.org These monomers are used to create copolymers with specific adhesive or anticorrosive properties, demonstrating the role of the benzoate structure in designing functional materials. beilstein-journals.org The development of such functional monomers is a key area of research for creating new biomaterials and degradable polymers for applications like drug delivery and tissue engineering. nih.gov

Specialty chemicals, also known as performance chemicals, are formulated for specific functions and applications, adding high value to end products. mlunias.com They are distinguished by their customized nature and are essential in industries ranging from pharmaceuticals to electronics. mlunias.com

Benzoate ester derivatives, including those with propoxy groups, contribute to this sector. The related compound 1,3-Benzenedicarboxylic acid, 4-propoxy-, 1-methyl ester is used as an intermediate in the production of various polymers and specialty chemicals. lookchem.com Furthermore, isomers like Methyl 4-propoxybenzoate are used in the manufacturing of fragrances and flavorings, which are major categories of specialty chemicals. These applications underscore the potential of this compound to serve as an intermediate or component in the formulation of high-value specialty chemical products.

Reference Standards in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the identification, quantification, and quality control of chemical substances. enamine.net These highly purified compounds are used to calibrate analytical instruments, validate testing methods, and ensure the accuracy and reliability of results. enamine.netlgcstandards.com

This compound can be used as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its use would be essential in contexts where it is a known impurity in a pharmaceutical product or a component in a specialty chemical formulation. enamine.net

A closely related compound, Methyl benzoate, serves as a well-documented analytical standard. It is used for the quantification of the analyte in various matrices, including plant extracts, and as an extraction solvent for pre-concentrating fungicides from water samples before HPLC analysis. sigmaaldrich.com Companies that supply chemical standards provide extensive documentation, such as a Certificate of Analysis, which includes data from NMR, HPLC/MS, and GC/MS to confirm the compound's identity and purity. enamine.net

Table 1: Properties of Methyl Benzoate as an Analytical Standard Example sigmaaldrich.com

PropertyValue
Assay ≥99.5% (GC)
Boiling Point (bp) 198-199 °C
Melting Point (mp) -12 °C
Density 1.088 g/mL at 20 °C
Refractive Index n20/D 1.516
Water Solubility 2.1 g/L at 20 °C
Grade Analytical Standard
Techniques HPLC, Gas Chromatography (GC)

An exploration of future research avenues for the chemical compound this compound reveals a landscape rich with potential for innovation in sustainable chemistry, materials science, and advanced industrial processes. As a member of the benzoate ester family, this compound is at the intersection of established chemical principles and emerging scientific frontiers. The following sections delineate key areas where focused research could unlock novel applications and a deeper understanding of its chemical behavior.

Q & A

Q. What are the standard laboratory synthesis methods for Methyl 2-propoxybenzoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 2-propoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic acyl substitution using coupling agents like DCC/DMAP. Optimization involves controlling reaction temperature (60–80°C), solvent selection (anhydrous conditions), and stoichiometric ratios. Post-synthesis purification methods include fractional distillation or column chromatography using silica gel and ethyl acetate/hexane gradients. Computational tools (e.g., REAXYS databases) can predict feasible synthetic pathways and evaluate reaction plausibility scores .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • FTIR : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, aromatic C-H bends).
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm).
  • GC-MS/HPLC : Quantifies purity and detects side products. Refer to studies on structurally analogous esters (e.g., methyl 2-bromo-5-methoxybenzoate) for comparative spectral interpretation .

Q. How can researchers ensure stability during storage and handling?

Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC). Monitor for degradation via periodic HPLC analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and PPE (gloves, goggles).
  • Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed thresholds.
  • Establish emergency protocols (eye washes, showers) and decontamination procedures for spills .

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. For column chromatography, use silica gel with gradients of ethyl acetate in hexane (10–30% v/v), adjusting based on TLC Rf values .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or optimize catalytic conditions for this compound synthesis?

Density functional theory (DFT) calculations (e.g., Gaussian 09) model transition states and activation energies. Tools like PISTACHIO and BKMS_METABOLIC databases evaluate template relevance and pathway feasibility. Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. What methodologies are used to investigate the compound’s biological activity or enzyme inhibition potential?

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase) using fluorescence-based kinetics.
  • Metabolic profiling : Use LC-MS/MS to identify metabolites in hepatocyte incubation studies.
  • Docking studies : AutoDock Vina predicts binding affinities to receptor sites .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Cross-validation : Replicate assays under standardized conditions (pH, temperature).
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability.
  • Meta-analysis : Use random-effects models to synthesize heterogeneous datasets, as demonstrated in pharmacological systematic reviews .

Q. What advanced techniques characterize environmental degradation pathways or ecotoxicological impacts?

  • Photolysis studies : Expose the compound to UV-Vis light and analyze breakdown products via GC-MS.
  • Soil mobility assays : Use HPLC to quantify leaching in soil columns.
  • Microcosm experiments : Track biodegradation in simulated ecosystems with microbial consortia .

Q. How do intermolecular interactions (e.g., with surfactants or polymers) affect the compound’s physicochemical properties?

  • Dynamic light scattering (DLS) : Measures colloidal stability in micellar systems.
  • NMR titration : Quantifies binding constants with cyclodextrins or liposomes.
  • DSC/TGA : Evaluates thermal behavior in polymer matrices .

Methodological Notes

  • Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: use color schemes, limit chemical structures, and avoid excessive annotations .
  • Ecological Data Gaps : If toxicity data are unavailable, apply read-across methods using structurally similar esters (e.g., methyl salicylate) while noting limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-propoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-propoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.